7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound characterized by the presence of a thiazole ring fused to a pyridine ring, along with a trifluoromethyl group. This compound falls under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 233.22 g/mol. The compound's IUPAC name is 5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine, and it is known for its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent .
The synthesis of 7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves several key methods:
The molecular structure of 7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine can be represented with various structural notations:
InChI=1S/C8H6F3N3S/c1-3-2-4(8(9,10)11)5-6(13-3)14-7(12)15-5/h2H,1H3,(H2,12,13,14)
MIHOXIANEPXGEH-UHFFFAOYSA-N
CC1=CC(=C2C(=N1)N=C(S2)N)C(F)(F)F
The structure features a thiazole ring (which contains sulfur and nitrogen atoms) fused with a pyridine ring. The trifluoromethyl group contributes to the compound's electronic properties and reactivity .
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine participates in various chemical reactions:
Common reagents used include palladium catalysts for coupling reactions and ammonium formate for reduction processes .
The mechanism of action for 7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine primarily involves its interaction with specific biological targets:
The physical properties of 7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine include:
Chemical properties include:
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has several notable applications in scientific research:
This compound exemplifies the importance of heterocycles in drug discovery and material science due to their diverse chemical reactivity and biological activities.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7